molecular formula C12H21N5O2 B2917075 tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate CAS No. 2227781-93-1

tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2917075
CAS No.: 2227781-93-1
M. Wt: 267.333
InChI Key: WSBNRKHMRURKBR-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Protection and Deprotection Steps: tert-Butyl groups are often used to protect functional groups during synthesis and are later removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient use of catalysts, and implementing robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carboxylate group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrolidine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the amino and methyl groups on the triazole ring.

    tert-Butyl (2S)-2-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the triazole ring.

Uniqueness

The presence of both the amino and methyl groups on the triazole ring in tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate makes it unique. These substituents can significantly influence the compound’s reactivity and binding properties, making it a valuable scaffold for drug development and chemical research.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNRKHMRURKBR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN(C(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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